molecular formula C7H13NO B3052863 (NZ)-N-(3-methylcyclohexylidene)hydroxylamine CAS No. 4701-95-5

(NZ)-N-(3-methylcyclohexylidene)hydroxylamine

Cat. No.: B3052863
CAS No.: 4701-95-5
M. Wt: 127.18 g/mol
InChI Key: XHUKUULKCNZFAG-BQYQJAHWSA-N
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Description

The compound is a derivative of hydroxylamine where the hydrogen atom is replaced by a 3-methylcyclohexylidene group . Hydroxylamines are organic compounds that contain an -OH group and a -NH2 group. The 3-methylcyclohexylidene group suggests that this compound has a cyclohexane ring, which is a six-membered ring structure, with a methyl group (-CH3) attached .


Molecular Structure Analysis

The molecular structure of this compound would likely involve a six-membered cyclohexane ring due to the 3-methylcyclohexylidene group . The presence of a hydroxylamine group suggests the presence of nitrogen and oxygen atoms in the structure .

Scientific Research Applications

Bifunctional Single-Nitrogen Sources

(NZ)-N-(3-methylcyclohexylidene)hydroxylamine and related hydroxylamine derivatives have been utilized as bifunctional single-nitrogen sources in synthetic chemistry. For example, they are employed in the efficient construction of complex tricyclic indoles through a cascade of alkyne insertion, C-H activation, and amination. This process highlights the versatility of hydroxylamines in facilitating multiple bond formations in a single-step transformation, significantly contributing to the rapid preparation of intricate organic structures (Fan et al., 2020).

Organic Chemistry Applications

In organic chemistry, hydroxylamines like this compound play a significant role. They are integral in the synthesis of complex nitrogen-containing compounds, especially natural products and their analogues. Methods such as stereoselective reduction and radical additions involving hydroxylamines pave the way for the creation of diverse amines, many of which are biologically active. Moreover, hydroxylamines are essential intermediates for synthesizing hydroxamic acids and highly functionalized amines, demonstrating their broad utility in chemical syntheses (Khlestkin & Mazhukin, 2003).

Environmental Applications

Hydroxylamines, including this compound, have found applications in environmental science, particularly in the degradation of organic pollutants. They are used in surface Fenton systems for the effective degradation of various organic contaminants. The presence of hydroxylamine can significantly enhance the decomposition of hydrogen peroxide on surfaces like goethite, leading to the generation of hydroxyl radicals. This mechanism is instrumental in the efficient removal of pollutants, including dyes, pesticides, and antibiotics, from the environment (Hou et al., 2017).

Mechanism of Action

The mechanism of action would depend on the specific reactions this compound undergoes. For instance, in the Wolff-Kishner reduction, a hydrazone is converted to an alkane through a series of deprotonation and protonation steps .

Future Directions

The future directions for research on this compound would likely involve further exploration of its synthesis, properties, and potential applications. This could include investigating more efficient synthesis methods, studying its reactivity with other compounds, and exploring potential uses in various industries .

Properties

CAS No.

4701-95-5

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

(NE)-N-(3-methylcyclohexylidene)hydroxylamine

InChI

InChI=1S/C7H13NO/c1-6-3-2-4-7(5-6)8-9/h6,9H,2-5H2,1H3/b8-7+

InChI Key

XHUKUULKCNZFAG-BQYQJAHWSA-N

Isomeric SMILES

CC1CCC/C(=N\O)/C1

SMILES

CC1CCCC(=NO)C1

Canonical SMILES

CC1CCCC(=NO)C1

4701-95-5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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